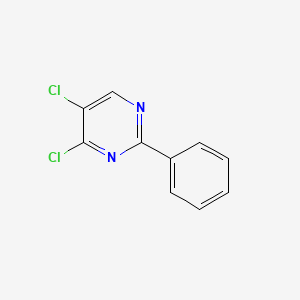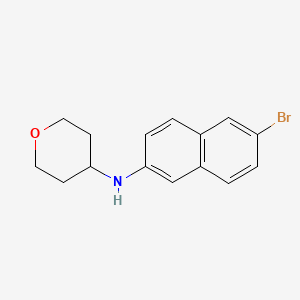
(6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine: is an organic compound that features a brominated naphthalene ring and a tetrahydropyran ring connected through an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine typically involves the following steps:
Bromination of Naphthalene: The initial step involves the bromination of naphthalene to form 6-bromo-naphthalene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of Tetrahydropyran Ring: The next step involves the formation of the tetrahydropyran ring. This can be done through a cyclization reaction using appropriate reagents and conditions.
Amination: The final step is the introduction of the amine group to connect the brominated naphthalene and tetrahydropyran rings. This can be achieved using amination reagents such as ammonia (NH3) or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalene ring.
Applications De Recherche Scientifique
(6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine involves its interaction with molecular targets such as enzymes or receptors. The brominated naphthalene ring and tetrahydropyran ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Bromo-naphthalen-2-yl)-methanol: Shares the brominated naphthalene core but differs in the functional group attached.
(6-Bromo-naphthalen-2-yl)-carbamic acid tert-butyl ester: Another brominated naphthalene derivative with a different functional group.
(6-Bromo-naphthalen-2-yloxy)-acetic acid tert-butyl ester: Features a similar brominated naphthalene structure with an ester functional group.
Uniqueness
- The combination of the brominated naphthalene ring and tetrahydropyran ring connected through an amine group makes (6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine unique. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H16BrNO |
|---|---|
Poids moléculaire |
306.20 g/mol |
Nom IUPAC |
N-(6-bromonaphthalen-2-yl)oxan-4-amine |
InChI |
InChI=1S/C15H16BrNO/c16-13-3-1-12-10-15(4-2-11(12)9-13)17-14-5-7-18-8-6-14/h1-4,9-10,14,17H,5-8H2 |
Clé InChI |
PGUQBKFAOBRUJE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1NC2=CC3=C(C=C2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


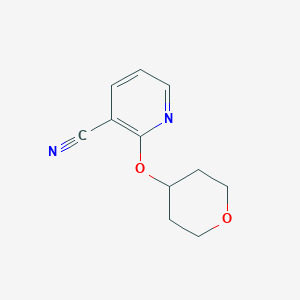
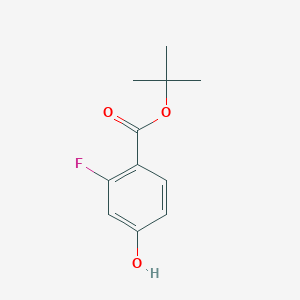
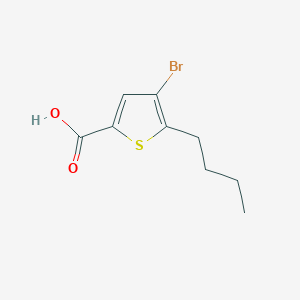
![3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12075422.png)
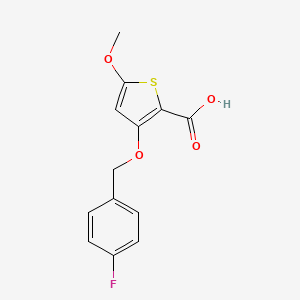
![3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12075426.png)
![1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12075444.png)
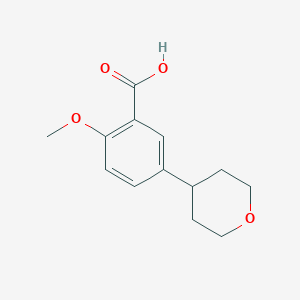
![(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine](/img/structure/B12075456.png)
![L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12075459.png)
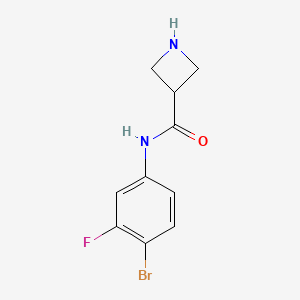
![Ethyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B12075467.png)

